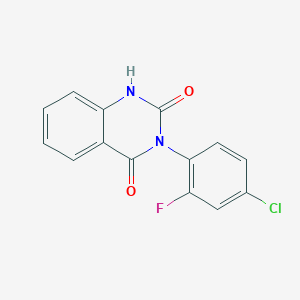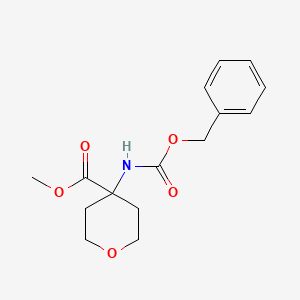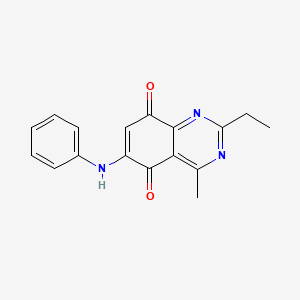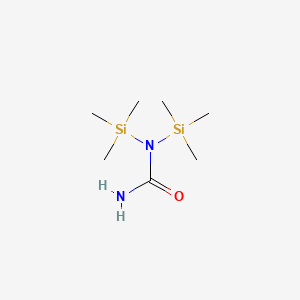
Ethyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(1-(terc-butoxicarbonil)azetidin-3-il)pirrolidina-3-carboxilato de etilo es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta un anillo de pirrolidina sustituido con un éster etílico y un anillo de azetidina protegido por un grupo terc-butoxicarbonil (Boc). La presencia de estos grupos funcionales lo convierte en un intermedio versátil en la síntesis orgánica y la investigación farmacéutica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(1-(terc-butoxicarbonil)azetidin-3-il)pirrolidina-3-carboxilato de etilo típicamente implica reacciones orgánicas de varios pasosEl anillo de pirrolidina se construye luego, y el éster etílico se introduce como último paso .
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea sistemas de microreactores de flujo, que ofrecen una mayor eficiencia y sostenibilidad en comparación con los procesos tradicionales por lotes. Estos sistemas permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(1-(terc-butoxicarbonil)azetidin-3-il)pirrolidina-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el éster o el anillo de azetidina protegido por Boc.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en los sitios protegidos por éster y Boc.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Se emplean reactivos como hidruro de sodio (NaH) y varios haluros de alquilo para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-(1-(terc-butoxicarbonil)azetidin-3-il)pirrolidina-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Medicina: Se investiga por sus potenciales propiedades terapéuticas, incluida su función en el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales avanzados
Mecanismo De Acción
El mecanismo de acción del 4-(1-(terc-butoxicarbonil)azetidin-3-il)pirrolidina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. El anillo de azetidina protegido por Boc puede sufrir desprotección en condiciones ácidas, revelando una porción de azetidina reactiva. Esta porción puede entonces interactuar con varias dianas biológicas, incluidas enzimas y receptores, lo que lleva a la modulación de su actividad .
Comparación Con Compuestos Similares
Compuestos similares
- terc-butil 3-oxoazatidina-1-carboxilato
- Ácido 2-[1-(terc-butoxicarbonil)azetidin-3-il]acético
- Ácido 1-((1-(terc-butoxicarbonil)azetidin-3-il)metil)-1H-pirazolo-3-carboxílico
Unicidad
El 4-(1-(terc-butoxicarbonil)azetidin-3-il)pirrolidina-3-carboxilato de etilo es único debido a su combinación de grupos funcionales, que proporcionan un equilibrio de estabilidad y reactividad. Esto lo hace particularmente valioso en la síntesis de moléculas complejas y en la investigación farmacéutica .
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-13(18)12-7-16-6-11(12)10-8-17(9-10)14(19)21-15(2,3)4/h10-12,16H,5-9H2,1-4H3 |
Clave InChI |
VXKSOCLESSRFOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNCC1C2CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)

![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)



![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)




![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)


